

Scale-up synthesis of N,N,3-Trimethylazetidin-3-amine dihydrochloride

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Compound of Interest

Compound Name: *N,N,3-Trimethylazetidin-3-amine dihydrochloride*

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An Application Note for the Scalable Synthesis of **N,N,3-Trimethylazetidin-3-amine Dihydrochloride**

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of **N,N,3-Trimethylazetidin-3-amine dihydrochloride**, a valuable building block in contemporary medicinal chemistry. The described synthetic route is designed for scalability, robustness, and efficiency, starting from the commercially available N-Boc-3-azetidinone. The three-step sequence involves a Grignard addition to install the C3-methyl group, a subsequent conversion of the tertiary alcohol to a dimethylamino group, and a final one-pot deprotection and salt formation. This guide emphasizes the causal reasoning behind procedural choices, incorporates critical safety information, and offers field-proven insights for researchers, chemists, and drug development professionals aiming to produce this key intermediate on a multi-gram to kilogram scale.

Introduction: The Strategic Value of Substituted Azetidines

Four-membered nitrogen-containing heterocycles, particularly azetidines, are increasingly sought-after scaffolds in drug discovery.^[1] Their strained ring system imparts unique

conformational rigidity and metabolic stability compared to more flexible acyclic amines or larger rings, while also offering novel vectors for exploring chemical space.^[2] The target molecule, N,N,3-Trimethylazetidin-3-amine, features a quaternary center and a tertiary amine, making it a versatile synthon for introducing a compact, basic, and sterically defined motif into lead compounds to modulate properties such as solubility, pKa, and receptor binding.

The development of a reliable and scalable synthesis for this dihydrochloride salt is crucial for advancing drug development programs that rely on its availability in significant quantities. This protocol eschews complex, multi-step procedures or those requiring specialized reagents in favor of a practical pathway grounded in well-established, scalable chemical transformations.

Synthetic Strategy and Rationale

The selected synthetic pathway is a three-step process designed for operational simplicity and high overall yield. The strategy leverages a stable, commercially available starting material and proceeds through robust intermediates.

Overall Reaction Scheme:

Caption: Three-step synthesis of the target compound.

Rationale for Route Selection:

- **Starting Material:** N-Boc-3-azetidinone is a stable solid and is widely available commercially, providing a reliable entry point for scale-up. The Boc (tert-butyloxycarbonyl) protecting group is robust to the planned nucleophilic and basic conditions of the initial steps but is easily removed under acidic conditions.
- **Step 1 (Grignard Addition):** The addition of a methyl group via a Grignard reagent is a highly reliable and scalable method for C-C bond formation and conversion of a ketone to a tertiary alcohol.
- **Step 2 (Deoxy-amination):** Conversion of the tertiary alcohol to the dimethylamine is achieved via a two-stage, one-pot process. The alcohol is first activated with thionyl chloride (SOCl₂) to form a reactive 3-chloro intermediate, which is then immediately subjected to nucleophilic substitution with dimethylamine. This avoids the isolation of the potentially unstable chloro-azetidine.

- **Step 3 (Deprotection & Salt Formation):** The final step is a highly efficient transformation where treatment with hydrochloric acid simultaneously cleaves the acid-labile Boc group and precipitates the desired product as its stable, crystalline dihydrochloride salt. This dual function simplifies the workflow and facilitates product isolation.

Materials and Equipment

Reagent Table

Reagent	CAS No.	MW (g/mol)	Form	Key Hazards
N-Boc-3-azetidinone	398489-26-4	171.20	Solid	Irritant
Methylmagnesium bromide (3M in Ether)	75-16-1	119.26	Solution	Flammable, Water-reactive, Corrosive
Tetrahydrofuran (THF), Anhydrous	109-99-9	72.11	Liquid	Flammable, Peroxide-former
Thionyl chloride (SOCl ₂)	7719-09-7	118.97	Liquid	Corrosive, Lachrymator, Water-reactive
Pyridine, Anhydrous	110-86-1	79.10	Liquid	Flammable, Toxic
Dichloromethane (DCM), Anhydrous	75-09-2	84.93	Liquid	Suspected Carcinogen
Dimethylamine (2M in THF)	124-40-3	45.08	Solution	Flammable, Corrosive, Gas
Hydrochloric acid (4M in Dioxane)	7647-01-0	36.46	Solution	Corrosive, Toxic
Diethyl Ether	60-29-7	74.12	Liquid	Highly Flammable, Peroxide-former
Ethyl Acetate	141-78-6	88.11	Liquid	Flammable, Irritant

Equipment

- Large-volume, jacketed glass reactor with overhead mechanical stirring, reflux condenser, and nitrogen inlet.

- Temperature control unit (circulating chiller/heater).
- Pressure-equalizing dropping funnel for controlled additions.
- Inert atmosphere system (Nitrogen or Argon).
- Large-scale rotary evaporator.
- Filtration apparatus (Büchner funnel or Nutsche filter).
- Vacuum oven for drying.
- Standard laboratory glassware and personal protective equipment (PPE), including safety glasses, lab coat, and acid/solvent-resistant gloves.[3]

Detailed Experimental Protocols

Safety First: All operations should be conducted in a well-ventilated fume hood. Appropriate PPE must be worn at all times.[4][5] Reagents like MeMgBr and SOCl₂ are highly reactive and must be handled with extreme care under inert and anhydrous conditions.

Step 1: Synthesis of N-Boc-3-methylazetidin-3-ol

- **Reactor Setup:** Assemble a 10 L jacketed reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and a 2 L dropping funnel. Ensure the system is flame-dried or oven-dried and purged with nitrogen to establish an inert, anhydrous atmosphere.
- **Reagent Charging:** Charge the reactor with N-Boc-3-azetidinone (500 g, 2.92 mol) and anhydrous THF (5 L). Stir the mixture until all solids are dissolved.
- **Grignard Addition:** Cool the reactor contents to 0 °C using the circulating chiller. Charge the dropping funnel with methylmagnesium bromide (3.0 M solution in diethyl ether, 1.17 L, 3.51 mol, 1.2 equiv.).
- **Reaction Execution:** Add the Grignard reagent dropwise to the stirred solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A viscous slurry may form.

- Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. Anhydrous conditions are paramount as Grignard reagents react violently with water.
- Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (2 L). This must be done cautiously as it is highly exothermic and releases flammable gases.
- Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (4 L) and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 2 L) and brine (2 L).
- Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude oil or semi-solid is N-Boc-3-methylazetidin-3-ol, which is often of sufficient purity to be carried forward to the next step.
 - Expected Yield: ~530 g (97%), colorless oil or waxy solid.

Step 2: Synthesis of N-Boc-N,N,3-trimethylazetidin-3-amine

- Reactor Setup: In the same (or a similarly prepared) dry 10 L reactor under a nitrogen atmosphere, dissolve the crude N-Boc-3-methylazetidin-3-ol (~530 g, 2.83 mol) in anhydrous dichloromethane (DCM, 5 L). Add anhydrous pyridine (271 mL, 3.39 mol, 1.2 equiv.).
- Activation: Cool the solution to -10 °C. In a dropping funnel, charge thionyl chloride (227 mL, 3.11 mol, 1.1 equiv.). Add the thionyl chloride dropwise over 1.5 hours, maintaining the internal temperature below -5 °C.
 - Causality Note: Pyridine acts as a base to neutralize the HCl generated during the formation of the chlorosulfite intermediate, preventing acid-catalyzed side reactions. Low temperature is essential to control the reactivity of SOCl₂.

- **Intermediate Formation:** Stir the reaction at -10 °C for 1 hour after the addition is complete. A precipitate of pyridinium hydrochloride will form.
- **Amination:** Charge a separate dropping funnel with dimethylamine (2.0 M solution in THF, 4.25 L, 8.5 mol, 3.0 equiv.). Add the dimethylamine solution dropwise to the reaction mixture, keeping the temperature below 0 °C.
- **Reaction Completion:** Once the addition is complete, allow the reaction to warm to room temperature and stir overnight (12-16 hours).
- **Work-up:** Quench the reaction by slowly adding water (3 L). Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction and Purification:** Wash the organic layer with 1 M aqueous HCl (2 x 2 L) to remove excess dimethylamine and pyridine, followed by saturated aqueous sodium bicarbonate (2 L) and brine (2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash chromatography if necessary, but is often used directly.
 - **Expected Yield:** ~550 g (91%), yellow to brown oil.

Step 3: Synthesis of N,N,3-Trimethylazetidin-3-amine Dihydrochloride

- **Reactor Setup:** Dissolve the crude N-Boc-N,N,3-trimethylazetidin-3-amine (~550 g, 2.59 mol) in isopropanol (IPA, 2.5 L) in a 10 L reactor equipped with a gas inlet tube and an efficient mechanical stirrer.
- **Salt Formation:** Cool the solution to 0-5 °C in an ice bath. Add hydrochloric acid (4 M in dioxane, 2.6 L, 10.4 mol, 4.0 equiv.) dropwise over 1 hour. Alternatively, bubble anhydrous HCl gas through the solution until saturation is achieved, while monitoring the exothermic reaction.
 - **Causality Note:** A large excess of HCl ensures complete cleavage of the Boc group and full protonation of both nitrogen atoms to form the dihydrochloride salt. The Boc group fragments into gaseous isobutylene and carbon dioxide. The product is typically insoluble in the solvent mixture, leading to its precipitation.

- **Precipitation and Isolation:** A thick white precipitate will form. Stir the resulting slurry at room temperature for 3 hours to ensure complete reaction and crystallization.
- **Filtration and Drying:** Collect the solid product by filtration using a Büchner funnel. Wash the filter cake thoroughly with cold isopropanol (1 L) and then with diethyl ether (2 L) to remove any residual impurities and aid in drying.
- **Final Product:** Dry the white crystalline solid in a vacuum oven at 40-50 °C to a constant weight.
 - Expected Yield: ~470 g (90%), white crystalline solid.
 - Overall Yield (from N-Boc-3-azetidinone): ~79%.

Process Visualization and Data

Overall Experimental Workflow



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Caption: High-level workflow for the scale-up synthesis.

Expected Characterization Data

Compound	Formula	MW	Expected ¹ H NMR (δ, ppm)	Expected MS (m/z)
N,N,3-Trimethylazetidin-3-amine Dihydrochloride	C ₆ H ₁₆ Cl ₂ N ₂	187.11	(D ₂ O) ~4.4-4.2 (m, 4H, CH ₂), ~3.0 (s, 6H, N(CH ₃) ₂), ~1.8 (s, 3H, C-CH ₃)	[M+H] ⁺ = 115.1 (free base)
N-Boc-3-methylazetidin-3-ol	C ₉ H ₁₇ NO ₃	187.24	(CDCl ₃) ~3.9 (s, 4H, CH ₂), ~2.5 (br s, 1H, OH), 1.45 (s, 9H, Boc), 1.40 (s, 3H, CH ₃)	[M+Na] ⁺ = 210.1
N-Boc-N,N,3-trimethylazetidin-3-amine	C ₁₁ H ₂₂ N ₂ O ₂	214.31	(CDCl ₃) ~3.7 (d, 2H), ~3.5 (d, 2H), 2.2 (s, 6H, N(CH ₃) ₂), 1.4 (s, 9H, Boc), 1.1 (s, 3H, C-CH ₃)	[M+H] ⁺ = 215.2

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